molecular formula C25H31ClF3N5O3S B2541541 N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide CAS No. 2097937-95-4

N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide

Cat. No.: B2541541
CAS No.: 2097937-95-4
M. Wt: 574.06
InChI Key: HMYKWOACBCTDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a useful research compound. Its molecular formula is C25H31ClF3N5O3S and its molecular weight is 574.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antithrombotic Properties

The structural analogs and derivatives of the given compound have been explored for their antithrombotic properties. For instance, SSR182289A, a novel, potent, and selective thrombin inhibitor, has demonstrated significant antithrombotic effects in various animal models. The compound's oral administration produced dose-related antithrombotic effects in rat venous thrombosis, arterio-venous shunt models, and rabbit venous thrombosis models. These findings suggest potential applications in developing new therapeutic agents for thrombosis prevention and treatment (J. Lorrain et al., 2003).

Antiarrhythmic and Antihypertensive Effects

Derivatives with structural similarities to the compound have shown promising antiarrhythmic and antihypertensive activities. Specifically, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed strong activities in pharmacological models. These activities are potentially related to their alpha-adrenolytic properties, indicating the compound's relevance in cardiovascular research and potential therapeutic applications (Barbara Malawska et al., 2002).

Synthesis and Reactivity

Research into the synthesis and reactivity of sulfonamide derivatives, including those structurally related to the target compound, has contributed significantly to organic chemistry. For example, trifluoromethanesulfonic (triflic) acid has been used as a catalyst for inducing cyclizations of homoallylic sulfonamides to form pyrrolidines and homopiperidines, showcasing the compound's relevance in synthetic chemistry and the development of new synthetic methodologies (Charlotte M. Haskins & D. Knight, 2002).

Histamine H3 Receptor Ligands

The exploration of derivatives for binding affinity to human histamine H3 receptors highlights the compound's significance in the design of new ligands with potential therapeutic benefits. Such research has revealed compounds with high affinity and selectivity for H3 receptors, underscoring the potential for developing new treatments for disorders related to histamine function (B. Sadek et al., 2014).

Mechanism of Action

Properties

IUPAC Name

N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF3N5O3S/c1-16-12-20(31-18(3)35)4-5-23(16)38(36,37)33-8-6-21(7-9-33)32-10-11-34(17(2)15-32)24-22(26)13-19(14-30-24)25(27,28)29/h4-5,12-14,17,21H,6-11,15H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYKWOACBCTDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.